Product packaging for Hycanthone N-methylcarbamate(Cat. No.:CAS No. 97779-04-9)

Hycanthone N-methylcarbamate

Cat. No.: B1196884
CAS No.: 97779-04-9
M. Wt: 413.5 g/mol
InChI Key: ZNZOVMOZODGFTR-UHFFFAOYSA-N
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Description

Historical Context of Thioxanthene (B1196266) Analogues in Parasitic Disease Chemotherapy

The journey into thioxanthene-based anthelmintics began with a broader search for effective treatments against schistosomiasis, a debilitating parasitic disease. In 1932, a research program initiated by Kikuth & Gönnert at Bayer sought new antischistosomal agents. researchgate.net This effort led to the discovery of a series of compounds known as Miracils. researchgate.net By 1945, one of these, Miracil-D, was introduced into clinical practice under the name lucanthone (B1684464). researchgate.net

Thioxanthenes are chemically and pharmacologically related to phenothiazines, differing by the substitution of a carbon atom for the nitrogen in the central ring. researchgate.netnih.gov Intensive studies into the synthesis and pharmacological properties of thioxanthenes commenced in the late 1950s. researchgate.netnih.gov While initially explored for their neuroleptic properties, their antimicrobial potential, including antibacterial and antiparasitic activities, was recognized in the early 1980s. researchgate.netnih.gov This opened a new avenue for their application in infectious disease chemotherapy, building upon the foundation laid by early compounds like lucanthone. Many of the early schistosomicides were eventually abandoned due to issues with efficacy and toxicity. researchgate.net

Evolution of Research from Lucanthone to Hycanthone (B1673430) N-Methylcarbamate

The clinical use of lucanthone revealed that it was not active against adult schistosomes in vitro, suggesting it was likely a prodrug that required metabolic activation within the host. researchgate.net This hypothesis was confirmed when researchers found that exposing lucanthone to the fungus Aspergillus sclerotiorum resulted in a hydroxylated metabolite. researchgate.netjournals.co.za This active metabolite was identified as hycanthone, which proved to be significantly more potent than its parent compound. researchgate.netjournals.co.zaplos.org Approved by the FDA in 1975, hycanthone became a key drug for treating infections caused by Schistosoma haematobium and S. mansoni. ebi.ac.ukwikipedia.org

Despite its efficacy, the emergence of hycanthone-resistant strains of schistosomes presented a new challenge. Research into the mechanism of action suggested that hycanthone's antischistosomal activity depended on its metabolic conversion into a reactive ester, which could then alkylate the parasite's DNA. nih.govscielo.br It was hypothesized that resistant parasites lacked the necessary enzyme—later identified as a sulfotransferase—to perform this activation step. nih.govscielo.br

To test this hypothesis and bypass the resistance mechanism, Hycanthone N-methylcarbamate (HNMC) was synthesized. nih.gov This derivative is a pre-activated form of hycanthone, designed to act as a reactive ester directly, without the need for enzymatic conversion by the parasite. nih.gov

Significance of this compound as a Mechanistic Probe and Chemical Entity in Antiparasitic Drug Discovery

This compound proved to be a pivotal tool for elucidating the precise mechanism of action of hycanthone and understanding the basis of drug resistance. nih.gov Crucially, HNMC was found to be lethal not only to hycanthone-sensitive S. mansoni but also to strains that had developed resistance to hycanthone. nih.govnih.gov This finding strongly supported the theory that resistance was due to a failure in the metabolic activation of hycanthone. nih.gov

Further studies demonstrated that while hycanthone only bound irreversibly to the macromolecules (particularly DNA) of sensitive schistosomes, HNMC bound effectively to the DNA of both sensitive and resistant worms. nih.gov This confirmed that HNMC could bypass the metabolic block in resistant parasites. nih.gov

As a mechanistic probe, HNMC was instrumental in identifying the specific site of DNA alkylation. nih.gov Experiments involving the condensation of HNMC with nucleosides revealed that it selectively alkylates deoxyguanosine (dG) residues in the DNA, forming N-1 and N2 adducts. nih.gov This level of molecular detail was critical for understanding how the drug exerts its mutagenic and lethal effects on the parasite. The development of HNMC thus represents a key success in rational drug design, providing both a solution to a clinical problem (drug resistance) and a powerful chemical entity for fundamental biological research.

Data Tables

Table 1: Comparison of Lucanthone and its Derivatives

CompoundStructureKey Research FindingReference
Lucanthone 1-[[2-(Diethylamino)ethyl]amino]-4-methyl-9H-thioxanthen-9-oneA prodrug that is metabolized into the active compound, hycanthone. researchgate.netplos.org researchgate.netplos.org
Hycanthone 1-[(2-(Diethylamino)ethyl)amino]-4-(hydroxymethyl)thioxanthen-9-oneThe active metabolite of lucanthone; requires enzymatic activation by a parasite sulfotransferase to exert its anthelmintic effect. ebi.ac.uknih.govscielo.br ebi.ac.uknih.govscielo.br
This compound N/AA synthesized, pre-activated derivative of hycanthone that bypasses resistance mechanisms by not requiring enzymatic activation. nih.gov It directly alkylates parasite DNA. nih.gov nih.gov

Table 2: Research Findings on the Mechanism of Action

FindingCompound(s) InvolvedDescriptionReference
DNA Intercalation Lucanthone, HycanthoneBoth compounds intercalate into DNA, which is part of their mechanism of action. plos.orgebi.ac.uk plos.orgebi.ac.uk
Enzymatic Activation HycanthoneA parasite sulfotransferase converts hycanthone into a reactive ester, which is the active form of the drug. scielo.br scielo.br
DNA Alkylation Hycanthone (active form), this compoundThe active drug alkylates deoxyguanosine residues in the parasite's DNA, leading to inhibition of nucleic acid synthesis and cell death. nih.govnih.gov nih.govnih.gov
Overcoming Resistance This compoundHNMC is effective against hycanthone-resistant schistosomes because it does not require the enzymatic activation step that is absent in these strains. nih.govnih.gov nih.govnih.gov
Inhibition of Acetylcholinesterase (AChE) HycanthoneHycanthone is an effective inhibitor of Schistosoma mansoni AChE, which may contribute to its paralytic effect on the parasite. wikipedia.orgmdpi.com wikipedia.orgmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27N3O3S B1196884 Hycanthone N-methylcarbamate CAS No. 97779-04-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

97779-04-9

Molecular Formula

C22H27N3O3S

Molecular Weight

413.5 g/mol

IUPAC Name

[1-[2-(diethylamino)ethylamino]-9-oxothioxanthen-4-yl]methyl N-methylcarbamate

InChI

InChI=1S/C22H27N3O3S/c1-4-25(5-2)13-12-24-17-11-10-15(14-28-22(27)23-3)21-19(17)20(26)16-8-6-7-9-18(16)29-21/h6-11,24H,4-5,12-14H2,1-3H3,(H,23,27)

InChI Key

ZNZOVMOZODGFTR-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC1=C2C(=C(C=C1)COC(=O)NC)SC3=CC=CC=C3C2=O

Canonical SMILES

CCN(CC)CCNC1=C2C(=C(C=C1)COC(=O)NC)SC3=CC=CC=C3C2=O

Other CAS No.

97779-04-9

Synonyms

hycanthone N-methylcarbamate

Origin of Product

United States

Elucidation of Antischistosomal Mechanisms of Action

Differential Activation Pathways

The activity of hycanthone (B1673430) and its analogues is complex, involving both metabolic activation within the parasite and direct molecular actions. Understanding these distinct pathways is crucial for a comprehensive picture of its antischistosomal effects.

Role of Schistosome Sulfotransferase Activity in Hycanthone Metabolism

The prevailing hypothesis for the antischistosomal activity of hycanthone is that it functions as a prodrug, requiring metabolic activation to exert its lethal effects on the parasite. nih.govnih.gov This activation is catalyzed by a parasite-specific enzyme, identified as a sulfotransferase. researchgate.netnih.gov This enzyme facilitates the esterification of hycanthone, converting it into a reactive ester. nih.govnih.gov This ester is unstable and spontaneously dissociates, yielding an electrophilic intermediate that is capable of alkylating the parasite's macromolecules, including DNA. nih.govresearchgate.net

Evidence supporting this mechanism comes from studies on hycanthone-resistant schistosomes. These resistant parasites lack the necessary enzymatic activity to convert hycanthone into its active, alkylating form. nih.govscielo.br Genetic studies have shown that resistance to hycanthone is a recessive trait, suggesting the absence of a critical factor required for the drug's activity. nih.govscielo.br When resistant worms are exposed to a pre-activated form of the drug, such as an artificial ester of hycanthone, their susceptibility is restored, indicating that the resistance is due to a failure in the metabolic activation step. nih.gov

Furthermore, the level of this enzymatic activity varies between different developmental stages and sexes of the parasite, correlating with their sensitivity to the drug. Adult male worms, which are more susceptible to hycanthone, exhibit higher sulfotransferase activity compared to the less sensitive female and immature worms. frontiersin.orgnih.gov

Direct Molecular Activity of Hycanthone N-Methylcarbamate Independent of Sulfotransferase Activation

In contrast to its parent compound, this compound demonstrates antischistosomal activity without the prerequisite of metabolic activation by schistosome sulfotransferase. nih.gov This derivative was synthesized to test the hypothesis that direct exposure to an esterified form of the drug would be effective against both sensitive and resistant schistosomes. nih.gov

In vitro experiments have shown that this compound is capable of alkylating DNA directly. nih.gov When incubated with schistosomes, it causes an irreversible inhibition of uridine (B1682114) incorporation in both hycanthone-sensitive and hycanthone-resistant strains of S. mansoni, as well as in S. japonicum, which is only transiently affected by hycanthone. nih.gov This demonstrates that this compound can bypass the metabolic resistance mechanism present in some schistosome strains. nih.gov Following a one-hour exposure to this compound in vitro, both sensitive and resistant schistosomes subsequently died when maintained in culture or transplanted back into a host animal. nih.gov

Macromolecular Target Engagement

The ultimate lethal action of both metabolically activated hycanthone and the directly acting this compound is the covalent modification of essential parasite macromolecules.

DNA Alkylation and Adduct Formation

The primary target of the reactive hycanthone species is the parasite's DNA. This interaction leads to the formation of covalent adducts, disrupting DNA structure and function.

Research has demonstrated a high degree of specificity in the alkylation of DNA by hycanthone's active form. The primary target within the DNA is the deoxyguanosine (dG) base. capes.gov.br When this compound is condensed with deoxyguanosine, it results in the formation of a mixture of N-1 and N2 adducts. capes.gov.br In contrast, reactions with thymidine (B127349) produce only a small yield of the N-3 adduct, and no reaction is observed with adenosine (B11128) or cytidine (B196190). capes.gov.br

This specificity was confirmed by analyzing the DNA from schistosomes treated with radiolabeled hycanthone or this compound. capes.gov.br After enzymatic degradation of the DNA, the resulting nucleosides were separated, and two major radiolabeled peaks were identified. capes.gov.br These peaks corresponded to the synthetically prepared N-1 and N2 alkylated deoxyguanosine adducts, confirming that deoxyguanosine is the principal site of DNA alkylation by hycanthone in vivo. capes.gov.br

The covalent binding of hycanthone to the DNA of sensitive schistosomes is a key indicator of its mechanism of action. nih.gov Studies using radiolabeled hycanthone have shown significant covalent binding to the DNA of sensitive parasites, while such binding is absent in resistant strains. nih.govresearchgate.net This differential binding is a direct consequence of the presence or absence of the activating sulfotransferase enzyme. nih.gov

In addition to DNA, hycanthone has been found to bind covalently to other macromolecules within the parasite, such as RNA and proteins, although the primary lethal target is considered to be DNA. frontiersin.orgnih.gov The extent of this binding correlates with the susceptibility of the parasite. For instance, less sensitive female and immature worms show diminished drug-DNA binding compared to the more sensitive adult males. researchgate.net

Conversely, tritiated this compound, which does not require enzymatic activation, binds in similar amounts to the DNA of both sensitive and resistant schistosome strains. researchgate.net This further supports the model that this compound acts directly as an alkylating agent, circumventing the metabolic resistance mechanisms that affect its parent compound, hycanthone. nih.govresearchgate.net

Deoxyguanosine Specificity and Alkylation Sites (N-1 and N2 Adducts)

Impact on Nucleic Acid and Protein Synthesis in Parasites

This compound has been demonstrated to be a potent inhibitor of nucleic acid synthesis in schistosomes. nih.gov As a reactive ester, it is capable of directly alkylating the parasite's DNA. nih.gov This alkylation is a critical step in its mechanism of action.

Research has shown that this compound causes an irreversible inhibition of the incorporation of 3H-uridine in both hycanthone-sensitive and hycanthone-resistant strains of Schistosoma mansoni. nih.gov The inhibition of uridine incorporation is a direct indicator of the cessation of RNA synthesis. This disruption of RNA synthesis subsequently impacts protein synthesis, as the necessary templates for translation are no longer being produced. Studies have indicated that while the inhibition of RNA synthesis is a primary and early effect, the inhibition of protein synthesis, measured by leucine (B10760876) incorporation, occurs at a later stage. sdiarticle1.in This broad-spectrum activity against both sensitive and resistant worms highlights its efficacy in overcoming certain resistance mechanisms. nih.gov

Chromatin Structure Remodeling in Schistosoma mansoni

Exposure of Schistosoma mansoni to hycanthone has been shown to induce significant alterations in the parasite's chromatin structure. nih.govdntb.gov.ua These changes are not random but appear to be concentrated around genes involved in specific functions, notably transport and catabolism. nih.govdntb.gov.ua This suggests a targeted epigenetic response by the parasite to the drug.

Enzymatic Inhibition Profiles in Parasites

Beyond its effects on nucleic acids, this compound and its parent compound, hycanthone, also exhibit inhibitory activity against key enzymes in the parasite's nervous system.

Inhibition of Schistosome Acetylcholinesterase (AChE) Activity

Hycanthone has been identified as an effective inhibitor of acetylcholinesterase (AChE) in Schistosoma mansoni. nih.govresearchgate.net AChE is a crucial enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132), playing a vital role in the parasite's neuromuscular coordination. Inhibition of this enzyme leads to an accumulation of acetylcholine at the neuromuscular junction, resulting in paralysis and eventual death of the parasite. researchgate.net Studies have shown that hycanthone stimulates the motor activity of S. mansoni at low concentrations, which is consistent with an anticholinergic effect. nih.gov

Comparative Analysis of Parasite vs. Mammalian Enzyme Specificity

A significant aspect of the therapeutic potential of any antiparasitic drug is its selectivity for the parasite's molecular targets over those of the host. In the case of hycanthone, research has consistently shown a greater inhibitory effect on schistosome AChE compared to mammalian AChE. nih.govresearchgate.netnih.gov This selectivity is attributed to differences in the configuration of the active site between the schistosome and mammalian enzymes. researchgate.net

Table 1: Comparative Inhibition of Acetylcholinesterase (AChE) by Novel Inhibitors

CompoundTarget EnzymeIC50 (µM)Fold Selectivity (Human/Parasite)
Compound #2 S. mansoni AChE0.74~204x
Human AChE151
Physostigmine S. mansoni AChE0.37~0.05x
Human AChE0.02

This table presents data for other inhibitors to illustrate the concept of selective inhibition of parasite AChE over human AChE. Data sourced from a study on novel SmTAChE inhibitors.

The data clearly indicates that compounds can be developed to be significantly more potent against the parasite's enzyme, a key characteristic for a successful therapeutic agent.

Molecular and Genetic Foundations of Drug Resistance

Genetic Basis of Hycanthone (B1673430)/Oxamniquine (B1677833) Resistance in Schistosoma Species

Identification of Recessive Genetic Traits

Early research into the resistance of Schistosoma mansoni to the schistosomicidal drugs hycanthone and its related compound, oxamniquine, revealed a clear genetic basis. frontiersin.orgcambridge.org Through a series of classic genetic crosses between drug-sensitive and drug-resistant strains of the parasite, it was consistently demonstrated that resistance is inherited as a single autosomal recessive trait. cambridge.orgresearchgate.netresearchgate.netnih.govnih.gov This means that a worm must inherit the resistance gene from both parents to exhibit the resistant phenotype. nih.gov When a resistant worm was crossed with a sensitive worm, the first-generation (F1) offspring were all sensitive to the drug. nih.gov However, the resistance trait reappeared in subsequent generations (F2) and in backcrosses, confirming the recessive nature of the gene. nih.gov This Mendelian inheritance pattern strongly suggested that resistance was due to the absence or deficiency of a specific parasite factor required for the drug's activity. researchgate.netnih.gov

Correlation with Deficiencies in Sulfotransferase Activity

The search for the missing factor in resistant schistosomes led to the investigation of the drug's mechanism of action. It was hypothesized that hycanthone and oxamniquine are prodrugs, meaning they need to be metabolically activated within the parasite to become toxic. researchgate.netresearchgate.net This activation was later identified as an enzymatic process. frontiersin.org Biochemical studies revealed that an enzyme in sensitive worms converts hycanthone and oxamniquine into a reactive ester, which can then alkylate the parasite's DNA, leading to its death. researchgate.netnih.gov

Further research pinpointed this activating enzyme as a sulfotransferase. frontiersin.orgresearchgate.netresearchgate.netscielo.br This enzyme catalyzes the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the drug. scielo.br The resulting sulfate (B86663) ester is unstable and generates a reactive electrophilic species that alkylates the parasite's macromolecules, including DNA. cambridge.orgresearchgate.net

Crucially, hycanthone-resistant schistosomes were found to be deficient in this specific sulfotransferase activity. frontiersin.orgresearchgate.netnih.govscielo.br Extracts from resistant worms were unable to activate the drugs, and this deficiency correlated directly with the resistant phenotype. scielo.br The lack of this enzyme prevents the conversion of the prodrug into its active, lethal form, allowing the parasite to survive. researchgate.netnih.gov The gene encoding this sulfotransferase was eventually identified, and mutations within this gene were found to be responsible for the loss of enzyme function and, consequently, for the resistance to both hycanthone and oxamniquine. researchgate.net

Mechanisms of Cross-Resistance Among Thioxanthene (B1196266) Derivatives

Hycanthone belongs to a class of compounds known as thioxanthenes. nih.govnih.govnih.govnih.gov A significant observation in the study of hycanthone resistance was the phenomenon of cross-resistance. frontiersin.orgnih.gov This means that schistosomes resistant to hycanthone were also found to be resistant to other structurally related drugs, most notably oxamniquine. frontiersin.orgresearchgate.netresearchgate.netnih.gov

The underlying mechanism for this cross-resistance lies in the shared activation pathway of these drugs. researchgate.net Both hycanthone and oxamniquine are activated by the same parasite sulfotransferase. researchgate.netannualreviews.org Therefore, a genetic mutation leading to the deficiency of this enzyme renders the parasite resistant to both compounds simultaneously. researchgate.netresearchgate.net This shared dependency on a single enzymatic activation step is the molecular basis for the observed cross-resistance between these thioxanthene derivatives. frontiersin.orgresearchgate.net

It is important to note that this cross-resistance is specific to drugs that share this activation mechanism. Hycanthone-resistant schistosomes did not show resistance to drugs with different modes of action, such as niridazole. nih.gov

Overcoming Established Resistance Phenotypes with Hycanthone N-Methylcarbamate

The understanding of the resistance mechanism opened a new avenue for overcoming it. Since resistance is due to the parasite's inability to form the reactive ester of hycanthone, researchers synthesized a derivative that bypassed this metabolic step: this compound. nih.gov

This compound is an artificially created ester of hycanthone. researchgate.netnih.gov This pre-activated form of the drug does not require the parasite's sulfotransferase for its activity. nih.gov When tested in vitro, this compound was shown to be effective against both hycanthone-sensitive and hycanthone-resistant strains of S. mansoni. researchgate.netnih.gov It caused an irreversible inhibition of uridine (B1682114) incorporation, a measure of RNA synthesis, in both sensitive and resistant worms. nih.govresearchgate.net

Furthermore, in vitro exposure to this compound for just one hour was lethal to both sensitive and resistant schistosomes. nih.gov In vivo studies in mice infected with hycanthone-resistant schistosomes also demonstrated a significant reduction in worm burden after treatment with this compound. nih.gov

Binding studies using a radiolabeled version of the compound confirmed that tritiated this compound bound to the DNA of both sensitive and resistant schistosomes in similar amounts. nih.gov In contrast, radiolabeled hycanthone only bound significantly to the DNA of sensitive worms. nih.gov This provides direct evidence that this compound circumvents the resistance mechanism by directly alkylating the parasite's DNA without the need for prior enzymatic activation. nih.govnih.govcapes.gov.br

Preclinical Efficacy and Pharmacological Studies

In Vitro Efficacy Assessments in Parasite Cultures

Hycanthone (B1673430) N-methylcarbamate has demonstrated significant lethal activity against both hycanthone-sensitive and hycanthone-resistant strains of Schistosoma mansoni in laboratory settings. nih.govresearchgate.netnih.gov Research indicates that the compound's efficacy stems from its ability to act as a pre-activated form of hycanthone, bypassing the parasite's resistance mechanism. nih.gov This resistance in certain S. mansoni strains is linked to the inability to metabolically convert the parent drug, hycanthone, into its active, toxic form. nih.govscielo.br

Studies have shown that after just a one-hour in vitro exposure to Hycanthone N-methylcarbamate, both sensitive and resistant schistosomes were unable to survive, dying within three weeks whether maintained in culture or transplanted back into a host animal. nih.gov This irreversible effect contrasts sharply with the parent compound, hycanthone, which has minimal impact on resistant worms. nih.govajtmh.org The mechanism involves the binding of this compound to the DNA of both sensitive and resistant schistosomes in similar amounts, leading to the alkylation of essential macromolecules and subsequent parasite death. researchgate.netnih.gov This binding and irreversible inhibition of critical processes, such as the incorporation of 3H-uridine, occurs effectively in both types of strains. nih.govresearchgate.net

Table 1: In Vitro Lethal Activity of this compound against S. mansoni Strains

Strain Type Susceptibility to Hycanthone Susceptibility to this compound Mechanism of Action
Sensitive S. mansoni High High Irreversible inhibition of macromolecule synthesis. nih.govajtmh.org

| Resistant S. mansoni | Low / None | High | Bypasses resistance by acting as a pre-activated ester, binding directly to parasite DNA. nih.govnih.gov |

The efficacy of this compound extends beyond S. mansoni to other medically important schistosome species. A significant finding is its activity against Schistosoma japonicum, a species known to be naturally resistant to the parent compound, hycanthone. nih.govresearchgate.netresearchgate.net While hycanthone and related drugs like oxamniquine (B1677833) only cause a transient inhibition of metabolic processes in S. japonicum, this compound induces an irreversible inhibition of 3H-uridine incorporation, leading to parasite death. nih.govajtmh.org This suggests that differences in the reversibility of drug effects at the molecular level are key to the compound's broader species effectiveness. nih.gov

The parent compound, hycanthone, was historically used to treat infections caused by S. mansoni and S. haematobium, although its efficacy against the latter was noted to be different from that of oxamniquine, likely due to variations in drug-activating enzymes between the species. researchgate.netfrontiersin.orgmdpi.com this compound, by circumventing the need for this specific enzymatic activation, shows potential for a broader spectrum of activity. nih.gov

Table 2: Susceptibility of Different Schistosoma Species to Hycanthone Derivatives

Species Susceptibility to Hycanthone Susceptibility to this compound
S. mansoni High (in sensitive strains) ajtmh.org High (in both sensitive and resistant strains) nih.govnih.gov
S. haematobium Effective researchgate.netfrontiersin.org Data indicates potential efficacy by bypassing enzymatic activation pathways. nih.govfrontiersin.org

| S. japonicum | Low / Resistant (effects are transient and reversible) nih.govajtmh.orgnih.gov | High (causes irreversible inhibition of vital functions) nih.govresearchgate.net |

A crucial advantage of this compound is its effectiveness against developmental stages of the parasite that are often refractory to other schistosomicidal drugs. Specifically, the compound demonstrates lethal activity against immature S. mansoni worms. nih.govresearchgate.netajtmh.org These early-stage parasites are typically less sensitive to hycanthone, which shows diminished binding to their DNA compared to adult worms. nih.govajtmh.org The ability to kill immature schistosomes is a significant finding, as a major limitation of the current frontline drug, praziquantel (B144689), is its lack of activity against juvenile worms. researchgate.netresearchgate.net

Studies on the parent compound, hycanthone, have noted sex-specific differences in susceptibility, with adult male worms being more sensitive to the drug than female worms. nih.govnih.govwho.int This has been correlated with higher levels of drug-activating enzymes in males. frontiersin.org By functioning as a pre-activated agent, this compound can overcome the lower enzymatic activity in female and immature worms, ensuring a more consistent lethal effect across different parasite populations within the host. nih.govnih.gov

Table 3: Stage- and Sex-Specific Susceptibility to this compound

Parasite Stage / Sex Susceptibility to Hycanthone Susceptibility to this compound Rationale
Immature Worms Low / Resistant nih.govajtmh.orgajtmh.org High nih.govresearchgate.net Effective against stages where other drugs like hycanthone and praziquantel are inactive. researchgate.net
Adult Males High nih.govnih.gov High High levels of enzymatic activity in males make them susceptible to both forms. frontiersin.org

| Adult Females | Lower than males nih.govwho.int | High | Bypasses the lower enzymatic activity found in female worms. nih.govnih.gov |

Chemical Synthesis and Structure Activity Relationships Sar

Synthetic Methodologies for Hycanthone (B1673430) N-Methylcarbamate and Analogues

The synthesis of Hycanthone N-methylcarbamate (HNMC) and related analogues is fundamentally linked to its parent compound, Hycanthone. nih.govnih.gov The primary synthetic route involves the esterification of the C4-hydroxymethyl group of Hycanthone. This approach is not limited to HNMC; a variety of esters of Hycanthone and its congener, 7-hydroxyhycanthone, have been prepared to probe structure-activity relationships. nih.govacs.org

The synthesis of HNMC itself is a direct esterification process. Evidence suggests that this pre-esterified form acts as a direct-acting schistosomicide, bypassing the metabolic activation step required by the parent drug, Hycanthone. nih.gov This concept was extended to other related compounds, such as Oxamniquine (B1677833), where derivatives like oxamniquine acetate (B1210297) and oxamniquine N-methylcarbamate were synthesized based on the biological similarities and proposed mechanism of action shared with Hycanthone. nih.gov The development of a total synthesis for Hycanthone has also been a subject of research, providing the necessary backbone for creating such analogues. sciencefeatured.com

Methodologies for creating diverse analogues have also been explored. For instance, N-oxidation at the diethylamino side chain of Hycanthone and related compounds has been performed to create derivatives with altered biological profiles. nih.gov Furthermore, more significant structural modifications, such as replacing the C4-hydroxymethyl functional group with a -CH₂NR₁R₂ group, have led to the synthesis of analogues like WIN33377, which were investigated for different therapeutic activities. tandfonline.com

Elucidation of Structural Features Critical for Antischistosomal Activity

The antischistosomal activity of the Hycanthone family is critically dependent on specific structural features that enable a cascade of molecular events culminating in parasite death. The core of this activity lies in the metabolic activation of the drug within the parasite. researchgate.netnih.gov

Hycanthone itself is a prodrug that requires enzymatic activation by a schistosome-specific sulfotransferase (SULT). researchgate.netresearchgate.netscielo.br This enzyme esterifies the 4-hydroxymethyl group of Hycanthone, converting it into a reactive sulfate (B86663) ester. researchgate.netplos.org This ester is unstable and spontaneously dissociates to form a highly reactive electrophile that alkylates parasite macromolecules, such as DNA, leading to lethal disruption of cellular functions. researchgate.netplos.org Drug resistance in some schistosome strains is attributed to the absence or inactivity of this specific activating enzyme. nih.govscielo.brscispace.com

This compound (HNMC) was designed based on this mechanistic understanding. As a pre-formed ester, HNMC does not require enzymatic activation by the parasite's sulfotransferase. nih.gov This structural feature allows it to circumvent the primary mechanism of resistance, rendering it effective against both Hycanthone-sensitive and Hycanthone-resistant schistosome strains. nih.govnih.gov

Studies on various analogues have further illuminated the critical structural motifs:

The Thioxanthenone Core: The planar, three-ring thioxanthenone structure is crucial for intercalating into the parasite's DNA, which is believed to be the initial step before the covalent alkylation occurs. tandfonline.comnih.gov

The C4-Hydroxymethyl Group: This group is the site of the essential metabolic activation (esterification) for Hycanthone. Its presence is paramount for the activity of the prodrug. researchgate.netresearchgate.net For direct-acting analogues like HNMC, this position is already esterified.

The Diethylaminoethylamino Side Chain: Modifications to this side chain can significantly impact the drug's properties. For example, N-oxidation of this group was found to reduce mutagenic activity while preserving or even enhancing antischistosomal effects, suggesting a dissociation of therapeutic and toxic properties. nih.gov

Table 1: Structure-Activity Relationship of Hycanthone and Key Analogues

CompoundKey Structural FeatureRequirement for Schistosome EnzymeActivity against Resistant Strains
Lucanthone (B1684464) C4-Methyl groupYes (requires oxidation and esterification)Inactive
Hycanthone C4-Hydroxymethyl groupYes (requires esterification)Inactive
This compound (HNMC) C4-Ester (N-methylcarbamate)NoActive nih.govnih.gov
Oxamniquine Structurally related, requires esterificationYes (by the same enzyme family)Inactive (shows cross-resistance) nih.gov
Hycanthone N-oxide N-Oxide on diethylamino side chainYesInactive

Correlations Between Chemical Structure and Alkylating Reactivity

The alkylating reactivity of Hycanthone derivatives is the ultimate determinant of their schistosomicidal effect. This reactivity is directly correlated with the chemical structure, specifically the ability to form a stable carbocation centered at the C4-methyl position. tandfonline.com

For the parent drug, Hycanthone, the alkylating potential is latent and only unleashed after enzymatic esterification in the parasite. scielo.br The resulting sulfate ester possesses a good leaving group (-OSO₃⁻), facilitating its dissociation to form the electrophilic carbonium ion that subsequently alkylates nucleophilic sites on DNA, with a preference for deoxyguanosine residues. researchgate.nettandfonline.com

In contrast, this compound is designed as a direct-acting alkylating agent. nih.gov The N-methylcarbamate moiety serves as an effective leaving group, allowing the compound to alkylate macromolecules without prior metabolic transformation. nih.gov Binding studies using radiolabeled compounds have provided direct evidence for this mechanism. Tritiated HNMC was shown to bind covalently to calf thymus DNA and the DNA of intact HeLa cells, whereas tritiated Hycanthone showed very little such binding under the same conditions, highlighting that HNMC, but not Hycanthone, directly alkylates DNA. nih.govgrantome.com

The hypothesis is that any appropriate esterification of the C4-hydroxymethyl group can produce a direct-acting agent. This was supported by the synthesis and testing of HNMC, which was shown to alkylate the model nucleophile 4-(p-nitrobenzyl)-pyridine and to cause irreversible inhibition of ³H-uridine incorporation in both sensitive and resistant schistosomes. nih.gov

Table 2: Alkylating Potential of Hycanthone Derivatives

DerivativeC4-SubstituentLeaving Group PotentialAlkylating Mechanism
Hycanthone -CH₂OHPoor (requires activation)Indirect (Bioactivation to sulfate ester) researchgate.net
Hycanthone Sulfate Ester -CH₂OSO₃⁻ExcellentDirect (Spontaneous dissociation) plos.orgplos.org
This compound -CH₂OC(O)NHCH₃GoodDirect (Spontaneous dissociation) nih.govnih.gov

Preclinical Investigations into Antineoplastic Potential

Molecular Mechanisms of Cellular Perturbation in Non-Parasitic Models (In Vitro)

The proposed mechanism for the antitumor action of Hycanthone (B1673430) N-methylcarbamate suggests it functions as a prodrug that, upon esterification, becomes an active alkylating agent. nih.gov This activation is believed to be a key step in its ability to perturb cellular functions. Studies have demonstrated that Hycanthone N-methylcarbamate can alkylate 4-(p-nitrobenzyl)-pyridine, a model nucleophile, which supports its potential as an alkylating agent. researchgate.net

This mechanism distinguishes it from its parent compound, Hycanthone. While Hycanthone itself shows cytotoxic effects, its N-methylcarbamate derivative was specifically synthesized to enhance its ability to form covalent bonds with cellular macromolecules. nih.govmedkoo.com The underlying hypothesis is that this alkylating capability is central to its cytotoxic and potential antineoplastic effects, leading to the disruption of essential cellular processes and ultimately cell death. nih.gov

Intercalation into DNA and Inhibition of RNA Synthesis in Preclinical Cell Lines

The parent compound, Hycanthone, is known to exert its effects by intercalating into DNA and inhibiting RNA synthesis. wikipedia.orgcancer.gov This mechanism involves the insertion of its planar thioxanthenone ring system between the base pairs of the DNA double helix, which interferes with the processes of transcription and replication.

This compound also demonstrates a profound interaction with nucleic acids, though its mechanism appears to be more complex than simple intercalation. Research using radiolabeled compounds provided direct evidence of its covalent interaction with DNA. nih.gov In comparative studies, tritiated this compound was shown to bind significantly to the DNA of intact HeLa cells, whereas very little binding was observed with tritiated Hycanthone under the same conditions. nih.gov This suggests that the N-methylcarbamate derivative is a more potent DNA-modifying agent in this cell line. nih.gov

Furthermore, this compound has been shown to cause an irreversible inhibition of uridine (B1682114) incorporation. researchgate.net Since uridine is a key component of RNA, its inhibited incorporation is a direct indicator of RNA synthesis inhibition. This irreversible effect underscores the covalent nature of the interaction between the activated compound and its molecular targets within the cell. researchgate.net

Table 1: Comparative DNA Binding in Preclinical Models

Compound Model Finding Reference
Tritiated this compound Calf Thymus DNA Alkylated the DNA. nih.gov
Tritiated Hycanthone Calf Thymus DNA Did not alkylate the DNA. nih.gov
Tritiated this compound Intact HeLa Cells Significant binding to cellular DNA observed. nih.gov
Tritiated Hycanthone Intact HeLa Cells Very little binding to cellular DNA observed. nih.gov

Structure-Activity Relationships for Antitumor Properties

The antitumor activity of thioxanthenone derivatives like Hycanthone is highly dependent on specific structural features. Research into various analogues has revealed that the 4-hydroxymethyl substituent on the thioxanthenone ring is a critical requirement for their antitumor properties. nih.gov Analogues lacking this group were found to be devoid of significant antitumor activity. nih.gov

The synthesis and evaluation of various esters of Hycanthone, including this compound, were conducted to explore this relationship further. nih.gov The rationale was that these ester derivatives could act as prodrugs, being converted in situ into reactive species capable of alkylating DNA. nih.gov The N-methylcarbamate derivative was specifically designed based on this hypothesis. Its enhanced ability to bind to and alkylate DNA compared to the parent Hycanthone demonstrates the success of this strategy in creating a more potent molecule. nih.gov This suggests that the presence of a good leaving group at the 4-hydroxymethyl position, formed via esterification, is essential for the compound's mechanism of action as a DNA alkylator and, consequently, for its antitumor potential.

Table 2: Key Structural Features for Antitumor Activity

Structural Feature Importance Reference
Thioxanthenone Core Acts as the DNA intercalating scaffold. wikipedia.orgcancer.gov
4-hydroxymethyl Group Essential substituent for antitumor activity. nih.gov
Esterification (e.g., N-methylcarbamate) Creates a prodrug that can be activated to an alkylating agent, enhancing DNA binding and cytotoxicity. nih.gov

Advanced Research Directions and Unresolved Questions

Comprehensive Structural Biology of Hycanthone (B1673430) N-Methylcarbamate-Target Interactions

A complete understanding of how Hycanthone N-methylcarbamate (HNMC) exerts its effects at the molecular level remains a critical area of investigation. While it is known that HNMC acts as an alkylating agent, the precise structural details of its interactions with biological targets are not fully elucidated.

The primary mode of action for hycanthone, the parent compound of HNMC, involves its metabolic activation to a reactive ester, which then alkylates DNA. nih.gov Specifically, HNMC has been shown to react with deoxyguanosine (dG) to form N-1 and N2 adducts. capes.gov.brnih.gov In contrast, it shows little to no reactivity with adenosine (B11128) (A) and cytidine (B196190) (C), and only a poor reaction with thymidine (B127349) (T). capes.gov.brnih.gov This selective alkylation of dG residues in the DNA of schistosomes is a key aspect of its schistosomicidal activity. capes.gov.brnih.gov

Further research using high-resolution techniques like X-ray crystallography and NMR spectroscopy is needed to visualize the precise binding orientation of HNMC within the DNA helix. Such studies could reveal the conformational changes in DNA upon alkylation and provide a structural basis for the subsequent disruption of DNA replication and transcription.

Moreover, the enzyme responsible for activating hycanthone and the related drug oxamniquine (B1677833) in Schistosoma mansoni has been identified as a sulfotransferase. researchgate.netnih.gov Structural characterization of this enzyme in complex with HNMC would be invaluable. Comparing the crystal structures of sulfotransferases from different Schistosoma species, such as S. mansoni and S. haematobium, could explain the species-specific efficacy of related drugs and guide the design of new compounds with broader activity. researchgate.netnih.gov

TargetInteraction TypeKey Findings
Deoxyguanosine (dG) in DNA Covalent AlkylationForms N-1 and N2 adducts. capes.gov.brnih.gov
Thymidine (T) in DNA Covalent AlkylationReacts poorly to form an N-3 adduct. capes.gov.brnih.gov
Adenosine (A) & Cytidine (C) in DNA No significant reactionDoes not form stable adducts. capes.gov.brnih.gov
Schistosoma Sulfotransferase Enzymatic ActivationRequired for the conversion of the prodrug to its active, DNA-alkylating form. researchgate.netnih.gov

Integration of Omics Technologies for Systems-Level Mechanistic Insights

To move beyond a single-target perspective, the integration of "omics" technologies is essential for a holistic understanding of HNMC's mechanism of action. nih.govnih.gov These high-throughput approaches, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular response to the compound. nih.govlibretexts.org

Transcriptomic and proteomic analyses can identify global changes in gene and protein expression in schistosomes following HNMC exposure. nih.govnih.gov This could reveal entire pathways that are dysregulated, extending beyond the immediate effects on DNA. For instance, studies on hycanthone have already shown that it inhibits the synthesis of DNA, RNA, and proteins in sensitive schistosomes. ajtmh.org A systems-level approach could pinpoint the key regulatory nodes affected by HNMC that lead to this broad inhibition.

Furthermore, analyzing the chromatin structure using techniques like ChIP-seq could reveal how HNMC-induced DNA alkylation alters the epigenetic landscape of the parasite. nih.gov Changes in chromatin accessibility could affect the expression of genes crucial for survival, metabolism, and evasion of the host immune response. nih.gov This could also shed light on the mechanisms of induced, non-heritable resistance that have been observed with hycanthone. nih.gov

Metabolomic studies, using techniques like mass spectrometry and nuclear magnetic resonance, can identify changes in the metabolic profile of the parasite upon drug treatment. libretexts.org This could uncover metabolic vulnerabilities that could be exploited by new drug combinations.

Exploration of Novel Delivery Systems for Enhanced Parasite Targeting (Preclinical)

A significant challenge in anthelmintic therapy is delivering the drug effectively to the parasite while minimizing exposure to the host, thereby reducing toxicity. Preclinical research into novel drug delivery systems for HNMC could address this issue.

Nano-delivery systems, such as liposomes and nanoparticles, offer a promising approach. nih.govnih.govuci.edu These carriers can encapsulate the drug, potentially improving its solubility, stability, and pharmacokinetic profile. nih.gov By modifying the surface of these nanoparticles with ligands that specifically bind to receptors on the surface of the schistosome, it may be possible to achieve targeted delivery. nih.gov This would concentrate the drug at the site of action, increasing its efficacy against the parasite and reducing off-target effects in the host.

For instance, liposomes have been shown to be effective carriers for various bioactive compounds, enhancing their delivery and therapeutic index. nih.gov The development of a liposomal formulation of HNMC could be explored in preclinical models to assess its potential for improved parasite targeting.

Development of this compound-Inspired Anthelmintics with Modulated Specificity and Resistance Profiles

The knowledge gained from studying HNMC and its parent compound, hycanthone, provides a valuable foundation for designing new anthelmintics. The emergence of drug resistance is a major threat to the control of schistosomiasis, making the development of new drugs with novel mechanisms of action or the ability to overcome existing resistance crucial. mdpi.com

Hycanthone resistance in schistosomes has been linked to the absence of the enzymatic activity required for its activation. ajtmh.orgnih.gov By understanding the structural basis of this resistance, it is possible to design new compounds that are either not dependent on this activation pathway or can circumvent the resistance mechanism. Structure-guided drug design, using the crystal structures of the schistosome sulfotransferase, can aid in the development of derivatives with improved activity against resistant strains. researchgate.net

Furthermore, the synthesis and screening of a series of HNMC analogs could lead to the identification of compounds with a better therapeutic window. For example, modifying the structure of HNMC could lead to derivatives with enhanced specificity for the parasite's DNA or activating enzyme, thereby reducing host toxicity.

Role of this compound in Understanding Broader DNA Alkylation Pharmacology

HNMC serves as a valuable tool for studying the broader pharmacological and toxicological implications of DNA alkylating agents. These compounds are widely used in cancer chemotherapy, and understanding their mechanisms of action and resistance is of great importance.

The study of how HNMC alkylates DNA and how cells respond to this damage can provide insights into the fundamental processes of DNA repair. Comparing the effects of HNMC in schistosomes and mammalian cells can help to identify parasite-specific vulnerabilities that can be exploited for drug development.

Moreover, the investigation of HNMC-induced mutagenesis and carcinogenesis, which were major reasons for the withdrawal of hycanthone from clinical use, can contribute to a better understanding of the long-term risks associated with DNA alkylating agents. nih.gov This knowledge is crucial for the safety assessment of new drug candidates.

Q & A

Q. What is the mechanism of Hycanthone N-methylcarbamate's inhibition of Apurinic Endonuclease-1 (APE1), and what experimental methods validate its binding affinity?

Hycanthone inhibits APE1 via direct protein interaction, with an IC50 of 80 nM. Key methodologies to validate this include:

  • BIACORE binding assays to determine the dissociation constant (KD = 10 nM) .
  • Circular Dichroism (CD) spectroscopy to observe structural changes in APE1 (e.g., reduced helical content upon binding) .
  • Mutagenesis studies targeting APE1's hydrophobic pocket, which show reduced inhibitory effects in mutants, confirming the binding site .

Q. How can researchers optimize the synthesis of Hycanthone derivatives, and what factors influence reaction efficiency?

Synthesis methodologies often involve catalytic systems derived from mixed oxides (e.g., Zn/Al/Ce hydrotalcite-like precursors). Key considerations include:

  • Catalyst composition : Higher cerium content enhances Lewis acidity, improving carbamate formation .
  • Temperature and solvent : Reactions at 100–120°C in polar aprotic solvents (e.g., DMF) yield >80% efficiency .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) isolates derivatives .

Q. What analytical techniques are recommended for detecting Hycanthone and its metabolites in environmental or biological matrices?

  • Dispersive Liquid-Liquid Microextraction (DLLME) paired with HPLC-UV for trace-level quantification (LOD = 0.1 µg/L) .
  • Experimental design optimization : Use factorial designs (e.g., Box-Behnken) to balance extraction solvent volume, pH, and salt concentration .
  • Metabolite profiling : LC-MS/MS with collision-induced dissociation (CID) identifies N-methylcarbamate hydrolysis products .

Advanced Research Questions

Q. How can contradictory data on Hycanthone’s DNA-binding effects be resolved?

Discrepancies arise from structural differences between Hycanthone and its parent compound, Lucanthone:

  • Comparative binding assays : Lucanthone weakly inhibits APE1-DNA interactions (IC50 = 5 mM), while Hycanthone shows no direct DNA binding .
  • Radical scavenger studies : Additives like DMSO reduce peptide cleavage artifacts, clarifying APE1 degradation mechanisms .
  • Dose-response validation : Use isogenic parasite strains (drug-sensitive vs. resistant) to differentiate target-specific effects .

Q. What computational strategies model Hycanthone’s interaction with APE1, and how do they inform drug design?

  • Molecular docking : Simulate ligand placement in APE1’s hydrophobic pocket (e.g., AutoDock Vina) using crystallographic data .
  • MD simulations : Analyze stability of Hycanthone-APE1 complexes over 100-ns trajectories to identify critical residues (e.g., Phe266, Trp280) .
  • QSAR models : Correlate substituent effects (e.g., methylcarbamate vs. hydroxyl groups) with inhibitory potency .

Q. What genomic approaches identify Hycanthone resistance mechanisms in Schistosoma mansoni?

  • Chromatin accessibility profiling : ATAC-seq reveals differential chromatin remodeling in drug-treated vs. resistant parasites .
  • RNAi knockdown : Target genes encoding sulfotransferases (e.g., SmSULT-1), which activate Hycanthone, to assess resistance pathways .
  • Comparative proteomics : 2D-DIGE identifies overexpression of detoxification enzymes (e.g., glutathione-S-transferase) in resistant strains .

Methodological Guidelines

  • Experimental design : Use response surface methodology (RSM) to optimize extraction/detection parameters .
  • Validation : Follow Eurachem/CITAC guidelines for uncertainty quantification in analytical measurements .
  • Safety protocols : Adhere to OSHA HCS standards for handling Hycanthone (e.g., PPE, ventilation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.